molecular formula C18H18N6O3 B2537554 2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876669-47-5

2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2537554
CAS RN: 876669-47-5
M. Wt: 366.381
InChI Key: RBZSQYKHAYEUFJ-UHFFFAOYSA-N
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Description

The compound “2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Synthesis and Characterization

A significant area of application involves the synthesis and structural characterization of compounds related to "2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide". For instance, the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for peripheral benzodiazepine receptors using SPECT imaging techniques has been reported (Katsifis et al., 2000). These compounds demonstrate high affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR), highlighting their potential in vivo study using SPECT.

Pharmacological Applications

Research applications extend to pharmacological domains, where compounds of this class are evaluated for their therapeutic potentials, such as antimicrobial, anticancer, and antioxidant activities. For example, the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their evaluation for anticancer activities against a panel of 60 different human tumor cell lines, showing significant activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Antioxidant and Antimicrobial Activities

The exploration of antioxidant and antimicrobial properties is another critical research application. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, revealing significant potential in this domain (Chkirate et al., 2019). Similarly, the synthesis and evaluation of antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been conducted, with some compounds showing promising activity against selected microbial species (Gul et al., 2017).

Imaging and Diagnostic Applications

Compounds related to "2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide" also find applications in imaging and diagnostics, particularly in the development of radioligands for imaging the peripheral benzodiazepine receptors with PET. The synthesis of 2‐[6‐chloro‐2‐(4‐iodophenyl)imidazo[1,2‐a]pyridin‐3‐yl]‐N‐ethyl‐N‐[11C]methyl‐acetamide, [11C]CLINME, a novel radioligand for this purpose, exemplifies this application (Thominiaux et al., 2007).

properties

IUPAC Name

2-[4,7-dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-10-5-4-6-12(7-10)24-11(2)8-22-14-15(20-17(22)24)21(3)18(27)23(16(14)26)9-13(19)25/h4-8H,9H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZSQYKHAYEUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

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